N~2~-[5-METHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-2-PYRAZINECARBOXAMIDE
Description
N~2~-[5-METHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-2-PYRAZINECARBOXAMIDE is a complex organic compound that belongs to the class of pyrazinecarboxamides. This compound is characterized by its unique structure, which includes a pyrazine ring substituted with a pyrazolyl group and a carboxamide group. The presence of methyl groups on both the pyrazolyl and benzyl moieties adds to its distinct chemical properties.
Properties
IUPAC Name |
N-[5-methyl-1-[(3-methylphenyl)methyl]pyrazol-3-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-12-4-3-5-14(8-12)11-22-13(2)9-16(21-22)20-17(23)15-10-18-6-7-19-15/h3-10H,11H2,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAFNWVXTWIXRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=CC(=N2)NC(=O)C3=NC=CN=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[5-METHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-2-PYRAZINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazolyl intermediate: This step involves the reaction of 3-methylbenzyl hydrazine with an appropriate diketone to form the pyrazolyl ring.
Coupling with pyrazinecarboxylic acid: The pyrazolyl intermediate is then coupled with pyrazinecarboxylic acid under dehydrating conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N~2~-[5-METHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-2-PYRAZINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazinecarboxylic acids, while reduction may produce pyrazinecarboxamides with altered functional groups.
Scientific Research Applications
N~2~-[5-METHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-2-PYRAZINECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N2-[5-METHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-2-PYRAZINECARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N~2~-[5-METHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-2-PYRIDINECARBOXAMIDE: Similar structure but with a pyridine ring instead of pyrazine.
N~2~-[5-METHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-2-THIAZOLECARBOXAMIDE: Contains a thiazole ring instead of pyrazine.
Uniqueness
The uniqueness of N2-[5-METHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-2-PYRAZINECARBOXAMIDE lies in its specific substitution pattern and the presence of both pyrazine and pyrazolyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
